

# Section 1: Executive Summary & Core Compound Overview

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## Compound of Interest

Compound Name: 3,6-Dichloropicolinaldehyde

Cat. No.: B1311917

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**3,6-Dichloropicolinaldehyde**, identified by CAS Number 343781-53-3, is a strategically important heterocyclic building block for the research and development sectors, particularly within pharmaceutical and agrochemical synthesis.<sup>[1]</sup> Its structure, a pyridine ring functionalized with an aldehyde group and two chlorine atoms, presents a trifecta of reactive sites. This unique arrangement allows for controlled, sequential modifications, making it an invaluable intermediate for constructing complex molecular architectures.<sup>[1]</sup> This guide, intended for chemists, researchers, and drug development professionals, provides a comprehensive technical overview of its physicochemical properties, a proposed and logically grounded synthetic pathway, its key chemical reactivities, and its potential applications as a versatile scaffold in modern medicinal chemistry.

## Section 2: Physicochemical Properties and Structural Characterization

The utility of **3,6-Dichloropicolinaldehyde** in a laboratory setting is defined by its physical and chemical characteristics. It is typically supplied as a white to off-white solid or crystalline powder with a melting point in the range of 73-77°C.<sup>[2]</sup>

### Table 1: Core Physicochemical & Identification Data

Property	Value	Source(s)
CAS Number	343781-53-3	[3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO	[3]
Molecular Weight	176.00 g/mol	[1][4]
IUPAC Name	3,6-dichloropyridine-2-carbaldehyde	[3]
Synonyms	3,6-Dichloropicolinaldehyde, 3,6-dichloro-2-formylpyridine	[2][5]
Appearance	White crystalline solid	[2]
Melting Point	73-77 °C	[2]
Boiling Point	273.9 °C at 760 mmHg	[2]
Purity	Typically ≥95%	[3][5]

## Structural Analysis & Predicted Spectroscopic Signature

The core of the molecule is a pyridine ring, an electron-deficient aromatic system. The aldehyde group at the C2 position is a versatile handle for chain extension and functionalization. The two chlorine atoms at C3 and C6 serve as key points for cross-coupling reactions or nucleophilic substitution, enabling the introduction of diverse substituents.

Caption: Chemical Structure of **3,6-Dichloropicolinaldehyde**.

While specific, published spectra are not readily available, a senior scientist can reliably predict the key analytical features based on the molecule's structure. This predictive analysis is crucial for reaction monitoring and quality control.

- <sup>1</sup>H NMR:** The spectrum is expected to show two distinct signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A highly characteristic singlet for the aldehyde proton will appear far downfield, typically in the  $\delta$  9.5-10.5 ppm region.

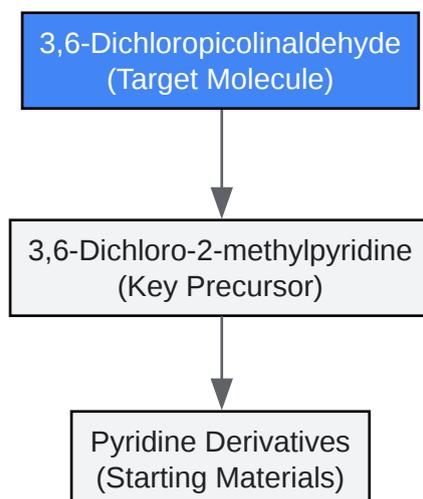
- <sup>13</sup>C NMR: The aldehyde carbonyl carbon is expected to produce a signal in the  $\delta$  185-195 ppm range. The five carbons of the pyridine ring will appear in the aromatic region ( $\delta$  120-160 ppm), with the carbon atoms attached to the chlorine atoms showing characteristic shifts.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of an aldehyde C=O stretch is expected around 1700-1720  $\text{cm}^{-1}$ . Other significant peaks will include C-Cl stretches and aromatic C=C and C=N ring vibrations.[6][7]
- Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion ( $M^+$ ) peak cluster. Due to the presence of two chlorine atoms, which have two stable isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl), the spectrum will show peaks at  $m/z$  corresponding to  $[M]$ ,  $[M+2]$ , and  $[M+4]$  with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[8]

## Section 3: Proposed Synthesis & Manufacturing Insights

While multiple suppliers offer this compound, detailed synthetic procedures are not widely published in academic literature. A logical and industrially scalable approach involves the selective oxidation of a readily available precursor, 3,6-dichloro-2-methylpyridine. This strategy avoids the direct and often challenging formylation of a dichlorinated pyridine ring.

### Retrosynthetic Analysis & Workflow

The most direct retrosynthetic disconnection is the oxidation of the corresponding methyl group, a common and reliable transformation in heterocyclic chemistry.



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Caption: Proposed retrosynthetic pathway for **3,6-Dichloropicolinaldehyde**.

## Experimental Protocol: Selective Oxidation of 3,6-Dichloro-2-methylpyridine

This protocol describes a robust method for the synthesis of the target compound. The choice of a selenium dioxide-based oxidation is deliberate; it is known for its efficacy in converting activated methyl groups adjacent to a heteroaromatic ring into aldehydes, often with high selectivity and manageable reaction conditions.

Materials:

- 3,6-Dichloro-2-methylpyridine (1.0 eq)
- Selenium Dioxide ( $\text{SeO}_2$ ) (1.1 eq)
- 1,4-Dioxane (solvent)
- Water
- Dichloromethane (DCM) for extraction
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

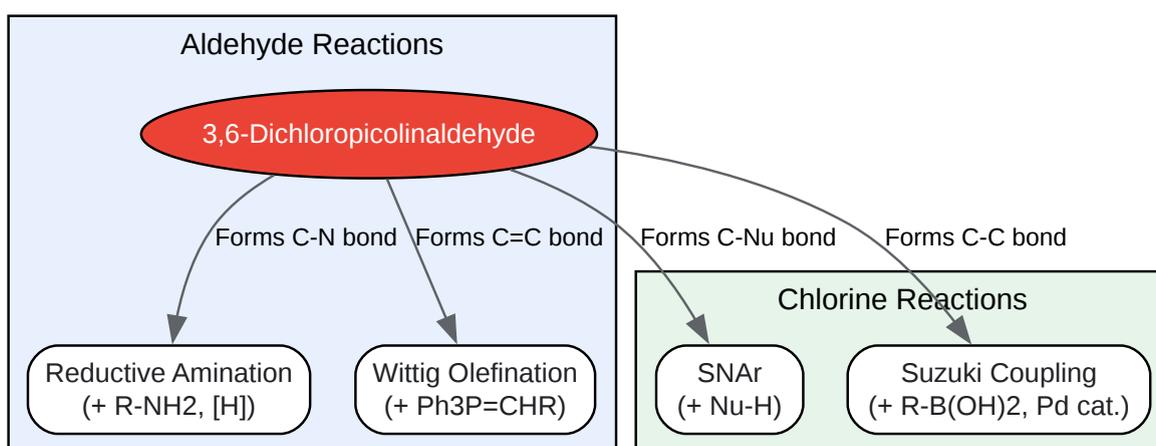
#### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloro-2-methylpyridine (1.0 eq) and 1,4-dioxane.
- **Reagent Addition:** Add selenium dioxide (1.1 eq) to the solution. A small amount of water (e.g., 0.5% v/v of dioxane) can be added to facilitate the reaction.
- **Reaction Execution:** Heat the mixture to reflux (approximately 101 °C) and maintain for 4-8 hours. The causality here is that the elevated temperature is required to overcome the activation energy for the oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up - Quenching & Filtration:** Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with DCM.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated  $\text{NaHCO}_3$  solution (to neutralize any acidic byproducts), water, and finally brine. The bicarbonate wash is a self-validating step to ensure purity from acidic residues.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. This step is critical to isolate the aldehyde from any unreacted starting material or over-oxidized carboxylic acid byproducts.

- Final Product: Combine the pure fractions and remove the solvent under vacuum to yield **3,6-Dichloropicolinaldehyde** as a solid. Confirm identity and purity using the analytical methods described in Section 2.

## Section 4: Chemical Reactivity & Synthetic Utility

The power of **3,6-Dichloropicolinaldehyde** as a building block stems from the distinct reactivity of its functional groups, allowing for a diverse range of subsequent chemical transformations.



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Caption: Key synthetic transformations of **3,6-Dichloropicolinaldehyde**.

- Reactions of the Aldehyde Group: The aldehyde is a prime site for introducing diversity.
  - Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by a reducing agent (e.g., NaBH(OAc)<sub>3</sub>) cleanly produces substituted aminomethyl-pyridines. This is a high-yield, reliable method for building libraries of drug candidates.
  - Wittig Reaction & Related Olefinations: Reaction with phosphorus ylides provides a route to vinyl-substituted pyridines, extending the carbon skeleton and introducing new functionalities.

- Condensation Reactions: Knoevenagel or aldol-type condensations can be employed to form  $\alpha,\beta$ -unsaturated systems, which are themselves valuable synthetic intermediates.
- Reactions at the Chloro-Substituted Positions: The chlorine atoms are excellent leaving groups for building complexity around the pyridine core.
  - Palladium-Catalyzed Cross-Coupling: The C6-Cl and C3-Cl bonds are amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions.[9] This allows for the precise installation of aryl, heteroaryl, alkyl, alkynyl, or amino groups, which is fundamental to modern drug design for exploring structure-activity relationships (SAR).
  - Nucleophilic Aromatic Substitution ( $S_NAr$ ): The electron-withdrawing nature of the pyridine nitrogen and the other chloro-substituent activates the ring for  $S_NAr$ . Strong nucleophiles like alkoxides, thiolates, or amines can displace the chlorine atoms, typically at the C6 position, to introduce further diversity.

## Section 5: Applications in Drug Discovery & Development

The 2,5-dichloropyridine scaffold (a close relative) is a known building block for inhibitors of ERK protein kinase and Hdm2 antagonists.[10][11] By extension, **3,6-Dichloropicolinaldehyde** provides a platform to generate novel derivatives targeting a wide range of therapeutic areas.

The strategic value lies in its ability to serve as a three-point diversity scaffold. A drug discovery program can systematically:

- Modify the aldehyde to explore interactions with a specific pocket of a biological target.
- Perform a Suzuki coupling at the C6-Cl position to introduce a group that can improve potency or solubility.
- Perform a second, different coupling or substitution at the C3-Cl position to fine-tune pharmacokinetic properties (ADME).

This systematic approach allows for the rapid generation of focused compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.[12]

## Section 6: Safety, Handling, and Storage

**3,6-Dichloropicolinaldehyde** is an irritant and requires careful handling in a controlled laboratory environment.<sup>[3]</sup> Adherence to safety protocols is mandatory.

**Table 2: GHS Hazard Information**

Pictogram	Signal Word	Hazard Statements	Precautionary Codes
GHS07 (Irritant)	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261, P305+P351+P338

### Handling Protocol:

- Always handle this compound within a certified chemical fume hood.<sup>[13]</sup>
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.<sup>[13][14]</sup>
- Avoid generating dust. Use appropriate tools for weighing and transferring the solid.
- Avoid inhalation of dust and contact with skin and eyes.<sup>[13]</sup>

### Storage:

- Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.<sup>[3][13]</sup>
- Keep in a cool, dry, and well-ventilated place, refrigerated at 2-8°C for long-term stability.<sup>[3]</sup>

### First Aid & Spill Response:

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
- Spill: In case of a spill, evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for chemical waste disposal.[13]

## Section 7: Conclusion

**3,6-Dichloropicolinaldehyde** is more than a simple chemical intermediate; it is a highly versatile platform for innovation in chemical synthesis. Its well-defined reactive sites—the aldehyde and two distinct chlorine atoms—provide researchers with precise tools to build molecular complexity. For professionals in drug discovery, this compound offers a reliable and strategically functionalized scaffold for the systematic development of new therapeutic agents. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the advancement of science.

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